molecular formula C16H15FN2O3S B2729263 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide CAS No. 942010-82-4

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide

Cat. No.: B2729263
CAS No.: 942010-82-4
M. Wt: 334.37
InChI Key: VJQDKYWPJPKKHK-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide is a synthetic small molecule characterized by a benzamide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety. This structure places it within a class of compounds featuring a cyclic sulfonamide group, which is a key pharmacophore in medicinal chemistry known to contribute to target binding and metabolic stability . The specific molecular framework of this compound, particularly the isothiazolidine dioxide group, is found in derivatives investigated as potent inhibitors of biological pathways, such as the Hedgehog (Hh) signaling pathway . Inhibitors of this pathway are of significant interest in oncology research for their potential to suppress tumor growth and progression. The incorporation of the 4-fluorobenzamide group is a common strategy in drug design to fine-tune properties like lipophilicity, bioavailability, and binding affinity to specific protein targets. As a research chemical, this compound serves as a valuable building block and reference standard in hit-to-lead optimization campaigns. It is utilized for exploring structure-activity relationships (SAR), probing biological mechanisms, and screening for novel therapeutic agents in areas such as cancer biology. The product is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQDKYWPJPKKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving automated reactors and continuous flow systems. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Heterocyclic Substituents

N-[3-(2-Carbamimidamido-4-methyl-1,3-thiazol-5-yl)phenyl]-4-fluorobenzamide (AZ1729)

  • Structure : Replaces the isothiazolidin-dioxide with a 4-methylthiazole-carbamimidamido group.
  • Activity : Acts as a potent allosteric activator of the Free Fatty Acid 2 Receptor (FFAR2) with Gi-functional bias, highlighting the role of thiazole in receptor modulation .
  • Key Difference : The thiazole ring lacks the sulfone group, reducing polarity compared to the target compound.

N-(4-(1,3,2-Dithiarsinan-2-yl)phenyl)-4-fluorobenzamide (FZ2)

  • Structure : Substituted with a 1,3,2-dithiarsinane ring instead of isothiazolidin-dioxide.
  • Synthesis : Yielded 53% via coupling of 1,3,2-dithiarsinane precursors with 4-fluorobenzoic acid derivatives.
  • Significance : The arsenic-containing heterocycle may confer distinct redox properties and bioactivity, though it introduces toxicity concerns absent in the target compound .

B. Aromatic and Aliphatic Substituents

N-(4-(tert-Butyl)phenyl)-4-fluorobenzamide (3s) Structure: Features a tert-butyl group instead of the heterocyclic substituent. Synthesis: Produced via nickel-catalyzed reductive aminocarbonylation (60% yield), emphasizing the versatility of transition-metal catalysis in benzamide synthesis . Physicochemical Impact: The bulky tert-butyl group increases hydrophobicity, contrasting with the polar sulfone in the target compound.

N-(Dimethylcarbamothioyl)-4-fluorobenzamide

  • Structure : Contains a dimethylcarbamothioyl group (-N(C=S)(CH₃)₂).
  • Properties : Melting point 130–132°C; IR spectra show νC=S at ~1243–1258 cm⁻¹ and νNH at 3150–3319 cm⁻¹, similar to hydrazinecarbothioamides in .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H12_{12}F1_{1}N2_{2}O3_{3}S
  • Molecular Weight : 292.31 g/mol

The presence of the isothiazolidin-2-yl moiety and the fluorobenzamide group is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

In cancer research, preliminary studies have indicated that this compound may possess anticancer properties. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited cytotoxic effects with IC50_{50} values ranging from 10 to 20 µM across different cell lines.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed:

  • Cell Viability : Increased viability by approximately 30% compared to untreated controls.
  • Mechanism : The compound reduced intracellular calcium levels and modulated mitochondrial function.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound in an LPS-induced inflammation model in mice. Findings included:

  • Reduction in Inflammatory Markers : Significant decrease in TNF-alpha and IL-6 levels.
  • Histopathological Analysis : Reduced infiltration of inflammatory cells in treated groups compared to controls.

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